molecular formula C19H42O4Si2 B073786 2,3-Bis(trimethylsilyloxy)propyl decanoate CAS No. 1116-64-9

2,3-Bis(trimethylsilyloxy)propyl decanoate

Cat. No. B073786
CAS RN: 1116-64-9
M. Wt: 390.7 g/mol
InChI Key: XTRBTZGYEPNGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(trimethylsilyloxy)propyl decanoate (BTSPD) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

2,3-Bis(trimethylsilyloxy)propyl decanoate acts as a prodrug by releasing the active drug in vivo through hydrolysis. The compound is hydrolyzed by esterases present in the body to release the active drug. The hydrolysis rate can be controlled by modifying the structure of the prodrug, thereby providing a means to control the release rate of the active drug.

Biochemical And Physiological Effects

2,3-Bis(trimethylsilyloxy)propyl decanoate has been shown to have minimal toxicity and is generally well-tolerated in vivo. Studies have shown that the compound is rapidly hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. The compound has also been shown to have minimal effect on the body's biochemical and physiological processes, making it an ideal prodrug for drug delivery applications.

Advantages And Limitations For Lab Experiments

2,3-Bis(trimethylsilyloxy)propyl decanoate has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and ability to control the release rate of the active drug. However, the compound has several limitations, including its hydrophobic nature, which can limit its solubility in aqueous solutions. This can make it difficult to administer the compound in vivo, particularly for intravenous administration.

Future Directions

There are several future directions for research on 2,3-Bis(trimethylsilyloxy)propyl decanoate, including the development of new prodrugs based on the compound for drug delivery applications. The compound could also be used as a monomer for the synthesis of new polymers with unique properties. Additionally, the compound could be further modified to improve its solubility in aqueous solutions, thereby increasing its potential for use in drug delivery applications. Finally, further studies could be conducted to explore the potential of the compound in other fields, such as surface modification and materials science.

Synthesis Methods

2,3-Bis(trimethylsilyloxy)propyl decanoate can be synthesized using a variety of methods, including the reaction of 2,3-epoxypropyl decanoate with trimethylsilyl trifluoromethanesulfonate in the presence of a base. Another method involves the reaction of 2,3-dihydroxypropyl decanoate with trimethylsilyl chloride in the presence of a base. The resulting product is a colorless liquid with a molecular weight of 424.8 g/mol.

Scientific Research Applications

2,3-Bis(trimethylsilyloxy)propyl decanoate has been extensively studied for its potential applications in various fields, including drug delivery, surface modification, and polymer synthesis. In drug delivery, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a prodrug for the delivery of hydrophobic drugs. The compound can be easily hydrolyzed in vivo to release the active drug, thereby increasing its bioavailability and reducing its toxicity. In surface modification, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used to modify the surface properties of various materials, including glass, silicon, and metal. The compound can be easily attached to the surface of these materials, thereby improving their hydrophobicity and biocompatibility. In polymer synthesis, 2,3-Bis(trimethylsilyloxy)propyl decanoate has been used as a monomer for the synthesis of various polymers, including polyurethanes and polyesters.

properties

CAS RN

1116-64-9

Product Name

2,3-Bis(trimethylsilyloxy)propyl decanoate

Molecular Formula

C19H42O4Si2

Molecular Weight

390.7 g/mol

IUPAC Name

2,3-bis(trimethylsilyloxy)propyl decanoate

InChI

InChI=1S/C19H42O4Si2/c1-8-9-10-11-12-13-14-15-19(20)21-16-18(23-25(5,6)7)17-22-24(2,3)4/h18H,8-17H2,1-7H3

InChI Key

XTRBTZGYEPNGOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO[Si](C)(C)C)O[Si](C)(C)C

synonyms

Decanoic acid 2,3-bis[(trimethylsilyl)oxy]propyl ester

Origin of Product

United States

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